N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Overview
Description
N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a useful research compound. Its molecular formula is C25H32N6O and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.26375967 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related compounds involves complex chemical reactions that yield products with potential pharmacological activities. For instance, studies on similar structures have focused on synthesizing novel compounds for evaluating their antibacterial and antifungal activities, indicating a broad spectrum of potential applications in antimicrobial research (Suresh, Lavanya, & Rao, 2016). Additionally, the structural characterization of these compounds, including X-ray crystallography and NMR studies, provides insights into their molecular configurations, which are crucial for understanding their interactions with biological targets (Pawlak, Szczesio, & Potrzebowski, 2021).
Pharmacological Evaluations
Compounds with structural similarities to N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide have been evaluated for various pharmacological activities. For example, certain derivatives have been studied for their potential as antiallergic agents, demonstrating significant activities in vivo, which could inform the development of new treatments for allergic conditions (Courant, Leblois, Baut, Venco, & Panconi, 1993). Another area of interest is the development of anti-Alzheimer's agents, where synthesized compounds based on similar molecular frameworks showed promising results in in-vivo and in-vitro evaluations, suggesting potential applications in treating neurological disorders (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Molecular Dynamic Simulation Studies
The understanding of the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations highlights the compound's potential applications in materials science. These studies provide insights into the reactivity parameters and adsorption behaviors, which are relevant for developing corrosion inhibitors (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Properties
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(pyridin-3-ylmethyl)-3-(1,2,4-triazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-21-5-2-3-7-24(21)18-29-12-8-22(9-13-29)16-30(17-23-6-4-11-26-15-23)25(32)10-14-31-20-27-19-28-31/h2-7,11,15,19-20,22H,8-10,12-14,16-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQUIQMAYDLVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN(CC3=CN=CC=C3)C(=O)CCN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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